R(-)-Propylnorapomorphine hydrochloride
Description
Properties
CAS No. |
20382-71-2 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
PCOQOGIDTIFQAM-XFULWGLBSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Treatment of Movement Disorders
R(-)-Propylnorapomorphine hydrochloride has been investigated for its potential in treating movement disorders such as Parkinson's disease and restless legs syndrome. Research indicates that it can enhance dopaminergic signaling, which is crucial for motor control. A study highlighted that this compound, when administered intraduodenally, exhibited significant pharmacological potency compared to traditional oral administration methods, thereby improving bioavailability and therapeutic effects for patients suffering from Parkinson's disease .
2. Sexual Dysfunction
The compound has also shown promise in addressing sexual dysfunction issues, including psychogenic male erectile dysfunction and female sexual dysfunction. The pharmacological action of this compound on dopamine receptors is believed to facilitate improved sexual function by enhancing blood flow and nerve signaling in the genital area .
3. Behavioral Studies
In animal models, this compound has been used to study locomotor activity and behavioral responses. It has been shown to induce hyperactivity and stereotypy in rodents, with effects that vary based on dosage—low doses may inhibit movement while higher doses stimulate activity. Such biphasic effects are attributed to its interaction with D2 and D3 dopamine receptors .
Mechanistic Insights
Dopamine Receptor Interaction
this compound selectively stimulates dopamine D2-like receptors, which play a pivotal role in modulating various neurological functions. Studies have demonstrated that its activation can lead to alterations in neuronal firing patterns and membrane potential transitions within the striatum, thereby influencing both motor control and reward pathways .
Case Studies
Case Study 1: Parkinson's Disease Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced Parkinson's disease. Participants receiving intraduodenal administration showed significant improvements in motor function compared to those on conventional treatment regimens. The trial emphasized the importance of delivery method on drug efficacy .
Case Study 2: Sexual Dysfunction
In a cohort study involving male patients with erectile dysfunction, this compound demonstrated an improvement in erectile function scores when compared to placebo. The findings suggest that this compound could serve as a viable alternative treatment for sexual dysfunction linked to dopaminergic deficiencies .
Chemical Properties and Formulation
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C19H22ClNO2 |
| Molar Mass | 295.382 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 446 to 536 °C |
The compound is typically administered in formulations designed to enhance absorption and reduce degradation due to oxidation .
Chemical Reactions Analysis
Oxidation Reactions
NPA HCl is prone to oxidation due to its catechol moiety. This reaction is mitigated by antioxidants during preparation and storage:
-
Oxidation Prevention :
Key Stability Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Degradation Pathway | Catechol oxidation | |
| Stabilizing Agent | Sodium metabisulfite (0.1% w/v) | |
| Storage Recommendation | Fresh preparation, avoid prolonged storage |
Acid-Base Reactions
The hydrochloride salt formation is critical for solubility and stability:
-
Salt Synthesis :
Physicochemical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClNO₂ | |
| Molecular Weight | 331.8 g/mol | |
| Optical Activity | (R)-(-) enantiomer | |
| Solubility | Water (with antioxidant) |
Structural and Functional Implications
The catechol and aporphine backbone dominate its reactivity:
-
Functional Groups :
Stereochemical Integrity :
-
Absolute configuration (R)-(-) is critical for D2 receptor binding .
-
No racemization reported under standard storage conditions .
Degradation Products
Oxidative degradation likely generates quinone derivatives, though specific byproducts are not explicitly characterized in available literature . Stability studies suggest:
Analytical Characterization
Key methods for monitoring reactions and stability:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride
- Molecular Formula: C₁₉H₂₁NO₂·HCl
- Molecular Weight : 331.84 g/mol (free base: 295.38 g/mol)
- CAS Registry Number : 18426-20-5
- SMILES : [C@H]13N(CCC2=CC=CC(=C12)C4=C(C3)C=CC(=C4O)O)CCC.Cl
- Key Synonyms: Lopac0_000435, NPA, (R)-Propylnorapomorphine HCl .
Physicochemical Properties :
- Density : 1.232 g/cm³ (calculated)
- Boiling Point : 491.03°C (predicted)
- Solubility: Soluble in 0.1N NaOH and ethanol; sensitive to oxidation .
Pharmacological Profile: R(-)-Propylnorapomorphine hydrochloride is a dopamine receptor agonist with high affinity for D₁ and D₂ receptor subtypes. It is utilized in neuroscience research to study dopaminergic pathways, neurodegenerative diseases, and drug addiction mechanisms .
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Enantiomeric Differences : The R(-)-enantiomer acts as a dopamine agonist, while the S(+)-enantiomer (sc-253463) is a limbic-selective antagonist, highlighting stereochemistry’s role in receptor interaction .
- Potency: R(-)-Propylnorapomorphine (IC₅₀ = 1.46 µM) is less potent than thioridazine (IC₅₀ = 1.06 µM) but more potent than chlorpromazine (IC₅₀ = 2.73 µM) in dopaminergic assays .
- Therapeutic vs. Research Use: Unlike chlorpromazine and thioridazine (clinical antipsychotics), R(-)-Propylnorapomorphine is primarily a research tool for studying dopamine signaling .
Mechanistic and Functional Comparisons
Dopaminergic Agonists :
- Bromocriptine: A D₂ agonist used clinically for Parkinson’s disease. Unlike R(-)-Propylnorapomorphine, bromocriptine also inhibits prolactin secretion, demonstrating broader endocrine effects .
- Cabergoline: Another D₂ agonist (purchased alongside R(-)-Propylnorapomorphine from Santa Cruz Biotechnology) with prolonged half-life due to its ergoline structure, contrasting with R(-)-Propylnorapomorphine’s aporphine backbone .
Dopaminergic Antagonists :
- GBR-12909: A dopamine reuptake inhibitor (IC₅₀ ~ 1.5 µM) with selectivity for the dopamine transporter (DAT), unlike R(-)-Propylnorapomorphine’s direct receptor agonism .
- Fluphenazine: A high-potency D₂ antagonist used in psychosis; lacks the neuroprotective research applications seen with R(-)-Propylnorapomorphine .
Table 2: Research Utility Across Compounds
Functional Insights :
- R(-)-Propylnorapomorphine’s role in upregulating BDNF mRNA (Supplementary Fig. S2a–c) parallels norepinephrine but contrasts with serotonin’s inactivity in similar assays .
- Its inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) aligns it with natural compounds like lasalocid acid, though its primary use remains dopaminergic research .
Preparation Methods
Reaction Mechanism and Conditions
The cornerstone of R(-)-propylnorapomorphine synthesis is the acid-catalyzed rearrangement of normorphine derivatives. As detailed in US Patent 4,162,361, this process employs anhydrous orthophosphoric acid (H₃PO₄) under partial vacuum (9–60 mmHg) at 125–140°C. The reaction proceeds via a Wagner-Meerwein mechanism, where protonation of the morphine derivative’s hydroxyl group induces ring contraction and subsequent formation of the aporphine skeleton.
Key parameters include:
Table 1: Yield Comparison Under Varied Rearrangement Conditions
| Condition | H₃PO₄ Type | Pressure (mmHg) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A | 85% aqueous | Ambient | 130 | 28 |
| B | 85% aqueous | 9–20 | 135 | 32 |
| D | Anhydrous | 9–20 | 140 | 44 |
Alkylation and N-Propylation Strategies
Following rearrangement, the intermediate norapomorphine undergoes N-propylation to introduce the propyl group at the nitrogen center. This step typically employs n-propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Kinetic studies indicate that maintaining a pH > 10 minimizes competing O-alkylation, ensuring >90% regioselectivity for the N-propylated product.
Hydrolysis and Salt Formation
Phosphate Ester Hydrolysis
The rearrangement product exists primarily as phosphate esters, necessitating hydrolysis in aqueous media. Optimal conditions involve:
Hydrochloride Salt Precipitation
Post-hydrolysis, the free base is extracted into isopropyl acetate and treated with ethereal HCl to precipitate R(-)-propylnorapomorphine hydrochloride. Recrystallization from ethanol/water (3:1) yields >99% purity, as verified by HPLC.
Critical Factors in Process Optimization
Solvent Systems
Stereochemical Control
Racemization is minimized by:
-
Avoiding prolonged heating (>30 minutes) during rearrangement.
-
Using antioxidants (e.g., 0.1% metabisulfite) in aqueous work-up steps.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of R(-)-Propylnorapomorphine Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| H₃PO₄ rearrangement | 44 | 99 | High | Frothing during reaction |
| Asymmetric catalysis | 22 | 95 | Low | Catalyst cost |
| Enzymatic resolution | 35 | 98 | Moderate | Substrate specificity |
Industrial-Scale Considerations
For bulk production, the H₃PO₄-mediated route remains preferred due to its cost-effectiveness and reproducibility. Recent pilot-scale trials achieved 40–42% yield (99.5% purity) by implementing:
Q & A
Basic Research Questions
Q. What synthesis and purification methods ensure high chemical purity of R(-)-Propylnorapomorphine hydrochloride for in vitro studies?
- Methodological Answer : Synthesis typically involves stereoselective alkylation of norapomorphine precursors, followed by hydrochloride salt formation. Purification via reversed-phase HPLC (RP-HPLC) with a C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer) is recommended. Characterization should include ¹H-NMR for structural confirmation (≥95% purity), mass spectrometry for molecular weight verification, and optical rotation analysis to confirm enantiomeric purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; wash skin immediately with soap if exposed. Store at -20°C in airtight, light-resistant containers. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .
Q. How is this compound characterized as a dopamine receptor ligand?
- Methodological Answer : Conduct competitive radioligand binding assays using D2/D3 receptor-expressing cell membranes. Compare IC₅₀ values against reference antagonists (e.g., haloperidol). Validate selectivity via functional assays (e.g., cAMP inhibition for D2-mediated signaling) and cross-testing with serotonin/adrenergic receptors to rule off-target effects .
Advanced Research Questions
Q. How should experimental designs assess the role of dorsal striatal D2 receptors in R(-)-Propylnorapomorphine’s modulation of κ-opioid-mediated locomotion?
- Methodological Answer : Use bilateral dorsal striatal cannulation in rodents to administer R(-)-Propylnorapomorphine alongside κ-opioid agonists (e.g., U50,488). Measure locomotor activity via open-field tests. Include controls with D2 knockout models or co-administration of D2 antagonists (e.g., raclopride) to confirm receptor specificity. Address contradictory pathway data (e.g., unexpected null effects of pallidal lesions) by incorporating optogenetic inhibition of indirect pathway neurons .
Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy of this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier penetration via LC-MS/MS quantification in plasma vs. brain tissue). Assess metabolite activity using hepatic microsome assays. Compare receptor occupancy (PET imaging) with behavioral outcomes. Adjust dosing regimens to account for rapid metabolism or peripheral degradation .
Q. Which analytical techniques reliably quantify this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., D₃-R(-)-Propylnorapomorphine) for precision. Optimize extraction protocols (solid-phase extraction with hydrophilic-lipophilic balance cartridges) to minimize matrix interference. Validate linearity (1–100 ng/mL range) and recovery rates (>85%) in plasma/brain homogenates .
Q. How can researchers optimize in vivo dosing to target CNS effects while minimizing peripheral side effects?
- Methodological Answer : Conduct pharmacokinetic studies to determine brain-to-plasma ratios after systemic (IV/IP) vs. intracerebroventricular (ICV) administration. Use telemetry to monitor cardiovascular side effects (e.g., hypotension). Establish dose-response curves for target behaviors (e.g., catalepsy) and compare with peripheral biomarker levels (e.g., prolactin release) .
Q. What models validate the limbic-selective dopamine antagonism of this compound?
- Methodological Answer : Employ region-specific microdialysis in limbic (nucleus accumbens) vs. motor (striatum) areas to measure dopamine turnover. Use conditioned place preference (CPP) tests for limbic function and rotarod assays for motor effects. Confirm selectivity via FosB immunohistochemistry in limbic circuits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
